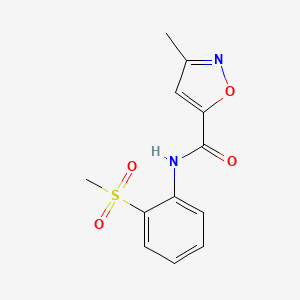
3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-methylisoxazole-5-carboxamides involves a one-pot process starting from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole. This method allows for the preparation of various substituted isoxazoles with different functional groups, indicating the flexibility and adaptability of the synthesis process for creating derivatives of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide (Martins et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, helps in understanding the bonding features and stability of the molecule. Such studies reveal the hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. The non-linear optical behavior, crucial for understanding the electronic properties of the compound, can also be assessed through these analyses (Shahidha et al., 2014).
Chemical Reactions and Properties
The compound's reactivity towards various chemical reactions, such as the Lossen rearrangement, showcases its potential utility in synthesizing carbamates from hydroxamic acids. This indicates the compound's versatility in participating in chemical transformations that could be beneficial for further chemical modifications and applications (Yoganathan & Miller, 2013).
Applications De Recherche Scientifique
Aldose Reductase Inhibitors with Antioxidant Activity
A series of compounds, including those with a methylsulfonylamide moiety and isoxazole derivatives, were synthesized and tested for their aldose reductase inhibitory activity, which is significant for addressing long-term diabetic complications. Most compounds demonstrated inhibitory activity, and their potent antioxidant potential was also noted, indicating their relevance in managing diabetic complications through both enzyme inhibition and antioxidant mechanisms (Alexiou & Demopoulos, 2010).
Structural Analysis of Isoxazole Derivatives
The structural characteristics of isoxazole amino esters have been studied, providing insights into the steric interactions and planarity of the isoxazole ring, which are crucial for the understanding of their chemical behavior and potential applications in drug design (Smith et al., 1991).
Synthesis of 3-Methylisoxazole-5-Carboxamides
Research into the one-pot synthesis of 3-methylisoxazole-5-carboxamides has yielded new derivatives with potential applications in chemical synthesis and pharmaceutical research, showcasing the versatility of isoxazole compounds in medicinal chemistry (Martins et al., 2002).
Chemoselective Nucleophilic Chemistry
The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent oxidation to sulfonamides demonstrate the chemoselective nucleophilic reactions possible with isoxazole derivatives. This research could lead to new methods in organic synthesis and the development of novel compounds with specific properties (Yu et al., 2009).
Inhibition of Human and Rat Dihydroorotate Dehydrogenase
Isoxazol derivatives, including those similar to 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide, have been studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This research has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Orientations Futures
Mécanisme D'action
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its targets. Some isoxazole derivatives work by binding to specific receptors in the body, which can trigger a variety of biochemical pathways .
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can also vary greatly depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .
The result of action and the influence of environmental factors would also depend on the specific compound and its targets. Some isoxazole derivatives may have anti-inflammatory and analgesic activities , while others may have antiviral or anticancer activities . Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with various signaling proteins, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, leading to decreased inflammation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate the activity of various signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced expression of pro-inflammatory genes . In vivo studies have also demonstrated that this compound can maintain its anti-inflammatory effects over extended periods, although the exact duration of these effects may vary depending on the dosage and administration route.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound exhibits potent anti-inflammatory effects with minimal adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within the body. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily within the cytoplasm and the nucleus of cells . Within the cytoplasm, this compound can interact with various signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, affecting gene expression and cellular responses . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-10(18-14-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCGJOPJRQJDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)
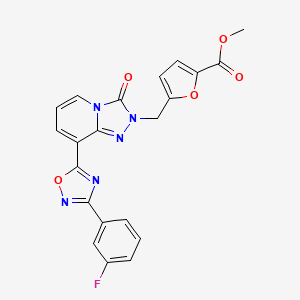
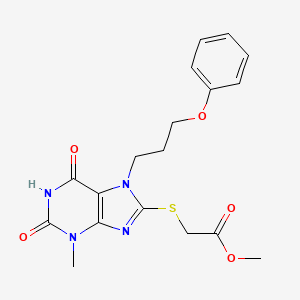
![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)
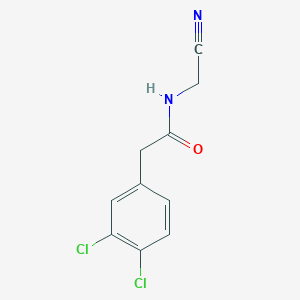
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)
![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)
![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

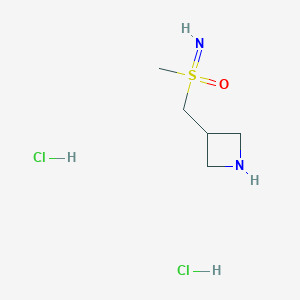
![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
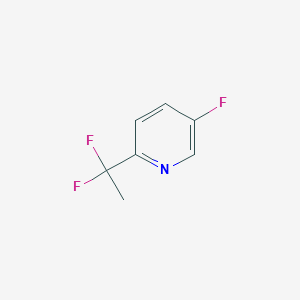
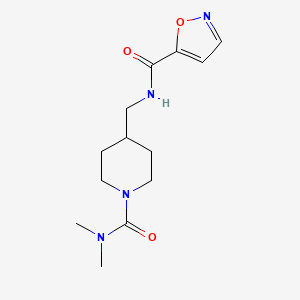
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)